4-(1,3-Dioxan-2-ylethyl)benzonitrile
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Overview
Description
4-(1,3-Dioxan-2-ylethyl)benzonitrile is an organic compound with the molecular formula C13H15NO2. It features a benzonitrile group attached to a 1,3-dioxane ring via an ethyl linker. This compound is of interest due to its unique structure, which combines the properties of benzonitriles and dioxanes, making it useful in various chemical and industrial applications.
Scientific Research Applications
4-(1,3-Dioxan-2-ylethyl)benzonitrile is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and as a precursor for materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxan-2-ylethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-(1,3-dioxan-2-yl)ethyl magnesium bromide. This Grignard reaction proceeds under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar Grignard reaction, but with optimized conditions for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxan-2-ylethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The benzonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, and halogens like bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 4-(1,3-Dioxan-2-ylethyl)benzoic acid.
Reduction: 4-(1,3-Dioxan-2-ylethyl)benzylamine.
Substitution: 4-(1,3-Dioxan-2-ylethyl)-2-nitrobenzonitrile or 4-(1,3-Dioxan-2-ylethyl)-2-bromobenzonitrile.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxan-2-ylethyl)benzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The dioxane ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The nitrile group can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxan-2-ylmethyl)benzonitrile
- 4-(1,3-Dioxan-2-ylethyl)benzaldehyde
- 4-(1,3-Dioxan-2-ylethyl)benzoic acid
Uniqueness
4-(1,3-Dioxan-2-ylethyl)benzonitrile is unique due to the presence of both a benzonitrile group and a 1,3-dioxane ring This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile compared to similar compounds
Properties
IUPAC Name |
4-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-10-12-4-2-11(3-5-12)6-7-13-15-8-1-9-16-13/h2-5,13H,1,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCDTHUYRQUWCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645897 |
Source
|
Record name | 4-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89013-02-5 |
Source
|
Record name | 4-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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